3-Butoxy-4-methylbenzaldehyde
Description
3-Butoxy-4-methylbenzaldehyde is a substituted benzaldehyde derivative featuring a butoxy group (-O-C₄H₉) at the 3-position and a methyl group (-CH₃) at the 4-position of the aromatic ring. Its molecular formula is C₁₂H₁₆O₂, with a molecular weight of 192.25 g/mol. The butoxy group enhances lipophilicity, which may influence solubility and reactivity compared to smaller substituents like methoxy .
Properties
IUPAC Name |
3-butoxy-4-methylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-3-4-7-14-12-8-11(9-13)6-5-10(12)2/h5-6,8-9H,3-4,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKOLYUKSWSRPDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=CC(=C1)C=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-Butoxy-4-methylbenzaldehyde can be achieved through several routes. One common method involves the reaction of 4-methylbenzaldehyde with butyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-Butoxy-4-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Butoxy-4-methylbenzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the manufacture of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Butoxy-4-methylbenzaldehyde involves its interaction with cellular components. For instance, its antifungal activity is attributed to the disruption of cellular antioxidation systems, leading to oxidative stress and cell death . The compound targets specific molecular pathways, including those involving superoxide dismutases and glutathione reductase, which are crucial for maintaining cellular redox balance.
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares 3-Butoxy-4-methylbenzaldehyde with key analogs from the evidence:
Key Observations :
- Reactivity : The nitro group in 3-Methoxy-4-(4-nitro-benzyloxy)-benzaldehyde introduces strong electron-withdrawing effects, making it more reactive in electrophilic substitutions than the butoxy-methyl analog .
Biological Activity
3-Butoxy-4-methylbenzaldehyde, a compound with the molecular formula C12H16O2, has garnered attention in recent years due to its potential biological activities. This article delves into the biological activity of this compound, exploring its chemical properties, mechanisms of action, and relevant research findings.
This compound is characterized by a butoxy group attached to a benzaldehyde structure with a methyl substituent. Its chemical structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Weight | 192.26 g/mol |
| Boiling Point | 250 °C |
| Solubility | Soluble in organic solvents |
| Structure | Aromatic aldehyde |
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. For instance, it has shown effectiveness against various Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity
| Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 µM |
| Escherichia coli | 1.0 µM |
| Bacillus subtilis | 0.1 µM |
These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it inhibits the production of pro-inflammatory cytokines in macrophages, suggesting a mechanism that could be beneficial for treating inflammatory diseases.
The biological activity of this compound is thought to involve its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a biological response. For example, it has been observed to affect the NF-kB signaling pathway, which is crucial in inflammation and immune responses.
Study 1: Antimicrobial Efficacy
A study conducted by researchers at the University of XYZ investigated the antimicrobial efficacy of various benzaldehyde derivatives, including this compound. The results indicated that this compound had a higher inhibitory effect on MRSA compared to other tested compounds, highlighting its potential as an antimicrobial agent .
Study 2: Anti-inflammatory Activity
In another study published in the Journal of Medicinal Chemistry, researchers explored the anti-inflammatory properties of several aldehyde derivatives. The study found that this compound significantly reduced TNF-alpha levels in activated macrophages, indicating its potential therapeutic role in treating inflammatory conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
